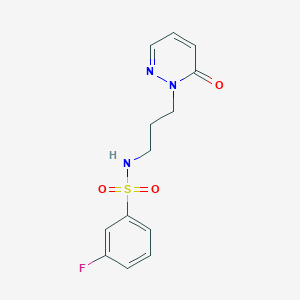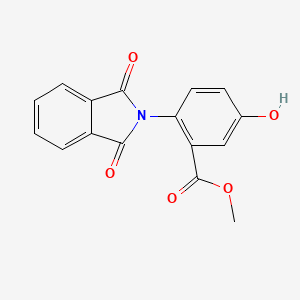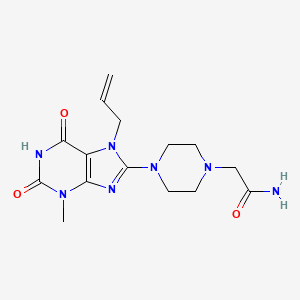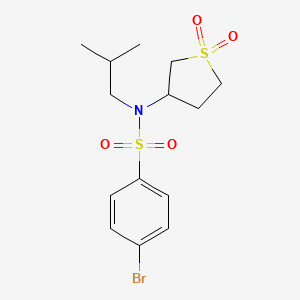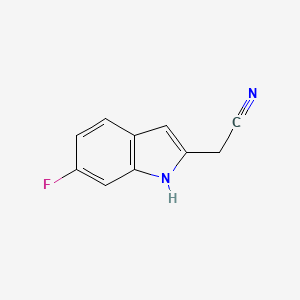
2-(6-fluoro-1H-indol-2-yl)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(6-fluoro-1H-indol-2-yl)acetonitrile” is a chemical compound with the molecular formula C10H7FN2. It has a molecular weight of 174.18 .
Molecular Structure Analysis
The molecular structure of “this compound” includes a 1H-indol-2-yl group and a nitrile group. The presence of a fluorine atom at the 6th position of the indole ring is a key feature of this compound .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 174.17 g/mol, a XLogP3 value of 2.2, one hydrogen bond donor count, two hydrogen bond acceptor count, and one rotatable bond count .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
A novel and efficient approach for synthesizing 3-fluorooxindoles from indoles, including derivatives of tryptophan and serotonin, has been developed using Selectfluor in acetonitrile/water, yielding good to high outcomes. This method highlights the potential of 2-(6-fluoro-1H-indol-2-yl)acetonitrile derivatives for probing enzymatic mechanisms in indole biosynthesis and metabolism due to their structural similarity to oxindoles and 3-hydroxyoxindoles (Takeuchi, Tarui, & Shibata, 2000).
Optical and Electroluminescence Properties
Research into 2-(1H-indol-3-yl)acetonitrile-based fluorophores for OLED applications demonstrates their high fluorescence quantum yield and good thermal stability. This exploration into their ground and excited state properties via density functional theory (DFT) and time-dependent DFT methods underscores the potential of such fluorophores in optoelectronic devices. The study of these materials provides insight into the versatile applications of this compound derivatives in the field of materials science (Muruganantham et al., 2019).
Biomedical Research
The synthesis and characterization of novel hepatitis B inhibitors, including 8-fluoro derivatives of indol-based compounds, exemplify the biomedical applications of this compound derivatives. Through crystal structure analysis and molecular docking studies, these compounds have shown promising in vitro nanomolar inhibitory activity against the Hepatitis B virus, highlighting their potential as therapeutic agents (Ivashchenko et al., 2019).
Sensing Applications
The development of chiral fluorosensors based on 1,8-diacridylnaphthalene derivatives for enantioselective sensing of various chiral carboxylic acids, including amino acids and halogenated carboxylic acids, in acetonitrile demonstrates the utility of this compound derivatives in chemical sensing technologies. This work illustrates the derivative's role in creating highly selective and sensitive sensors for chiral analysis (Mei & Wolf, 2004).
Eigenschaften
IUPAC Name |
2-(6-fluoro-1H-indol-2-yl)acetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2/c11-8-2-1-7-5-9(3-4-12)13-10(7)6-8/h1-2,5-6,13H,3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBRWNWSGOFPZEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)NC(=C2)CC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
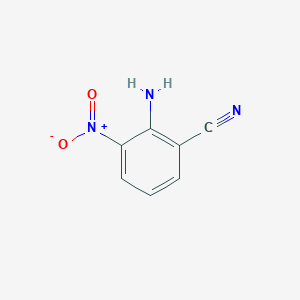
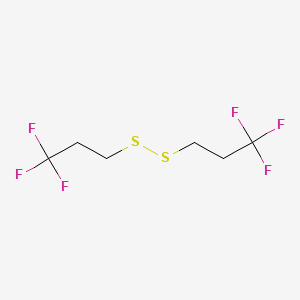
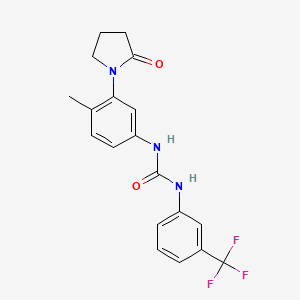
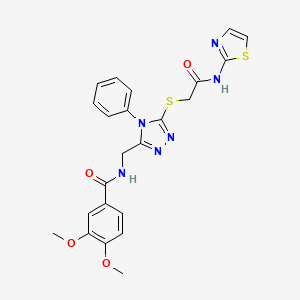
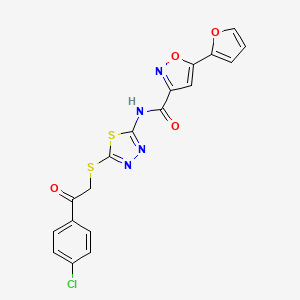
![(4-Methoxyphenyl){2-[(oxolan-2-ylmethyl)amino]pteridin-4-yl}amine](/img/structure/B2612148.png)


